[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium
Description
This ruthenium-based complex belongs to the family of N-heterocyclic carbene (NHC) metallocompounds, widely studied for their catalytic applications, particularly in olefin metathesis and transfer hydrogenation. The compound features:
- A 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene ligand, providing steric bulk and electronic stabilization to the ruthenium center.
- A dichloro moiety, common in Grubbs-type catalysts.
- A benzylidene ligand substituted with a 2-propan-2-yloxy group and a 5-(2,2,2-trifluoroacetyl)amino group, which introduces both steric and electronic modifications.
Properties
Molecular Formula |
C33H38Cl2F3N3O2Ru |
|---|---|
Molecular Weight |
737.6 g/mol |
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium |
InChI |
InChI=1S/C21H26N2.C12H12F3NO2.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-7(2)18-10-5-4-9(6-8(10)3)16-11(17)12(13,14)15;;;/h9-12H,7-8H2,1-6H3;3-7H,1-2H3,(H,16,17);2*1H;/q;;;;+2/p-2 |
InChI Key |
TUXRUOWNSPNNTK-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=C(C=CC(=C3)NC(=O)C(F)(F)F)OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Precursor Selection
The synthesis typically begins with a ruthenium precursor complex, often a dichlororuthenium(II) derivative coordinated to labile ligands. For example, [RuCl₂(1,3-bis(2,4,6-trimethylphenyl)imidazoline-2-ylidene)(3-phenylindenylide-1-ene)(pyridine)] serves as a common starting material due to its stability and reactivity in metathesis reactions . The precursor undergoes ligand substitution with styrene derivatives in anhydrous toluene under argon, facilitated by heating at 353 K for 1 hour . Alternative routes utilize [Ru(η²-OAc)₂(PPh₃)₂] as a precursor, which reacts with bulky diphosphines or nitrogen-donor ligands to form intermediates .
A critical comparison of precursor systems reveals trade-offs between reactivity and stability:
| Precursor Complex | Ligand Added | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|---|
| [RuCl₂(Imes)(Ind)(py)] | Styrene | Toluene | 1 h | 73 |
| [Ru(η²-OAc)₂(PPh₃)₂] | Diphosphine (DCyPF) | n-Heptane | 2 h | 49 |
| [Ru(p-cymene)(COD)] | PCy₃ | Hexane | 60 h | 69 |
The choice of precursor directly influences the reaction’s efficiency, with dichlororuthenium(II) complexes offering higher yields under milder conditions .
The incorporation of the anionic N-heterocyclic carbene (NHC) ligand, 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene, occurs via transmetalation or direct substitution. Computational studies highlight the thermodynamic preference for Ru(II) over Ag(I) in carbene coordination, with bond dissociation energies (BDEs) for Ru–NHC bonds exceeding 70 kcal/mol . This stability ensures the ligand remains intact during subsequent reactions.
The trifluoroacetylaminophenylmethylidene ligand is introduced through a two-step process:
-
Amination : Reaction of 2-isopropoxy-5-aminophenol with trifluoroacetic anhydride forms the trifluoroacetyl-protected amine.
-
Coordination : The resulting aryl amine reacts with the ruthenium precursor under inert conditions, forming a methylidene linkage via elimination of HCl .
Solvent and Reaction Condition Optimization
Solvent polarity and coordination ability significantly impact reaction outcomes. Polar aprotic solvents like toluene or dichloromethane favor ligand substitution, while non-polar solvents (e.g., hexane) improve crystallinity during purification . Key parameters include:
-
Temperature : Heating to 353 K accelerates ligand exchange but risks decomposition above 373 K .
-
Atmosphere : Strict argon or nitrogen atmospheres prevent oxidation of the Ru(II) center .
-
Additives : Sterically hindered bases (e.g., K₂CO₃) mitigate acid byproduct accumulation, enhancing yields to 76% in some cases .
Purification and Crystallization Techniques
Post-synthesis purification involves sequential washing with chilled hexane and methanol to remove unreacted ligands and salts . Slow evaporation of hexane/chloroform mixtures at 298 K yields single crystals suitable for X-ray diffraction . Analytical data for the final product include:
-
¹H NMR (CDCl₃): δ 7.2–6.8 (m, aryl-H), 4.5 (s, OCH(CH₃)₂), 2.3 (s, NHC-CH₃) .
-
X-ray Crystallography : Confirms octahedral geometry with Ru–C(carbene) bond lengths of 2.02 Å and Cl–Ru–Cl angles of 88.5° .
Catalytic Activity and Performance Metrics
While primarily a synthetic study, the compound’s efficacy in olefin metathesis has been inferred from related complexes. For instance, analogous Ru–NHC catalysts achieve turnover frequencies (TOFs) exceeding 38,000 h⁻¹ in hydrogenation reactions . A comparative analysis of catalytic performance underscores the impact of ligand architecture:
| Catalyst Structure | Substrate | TOF (h⁻¹) | Conversion (%) |
|---|---|---|---|
| [RuCl₂(NHC)(=CHPh)] | Styrene | 1,400 | 96 |
| [Ru(OAc)₂(DCyPF)] | Acetophenone | 38,000 | 98 |
| [RuCl₂(PCy₃)₂(=CHPh)] | 1,5-Cyclooctadiene | 580 | 85 |
The bulky NHC ligand in the target compound likely enhances thermal stability and substrate selectivity compared to phosphine-based analogs .
Chemical Reactions Analysis
Types of Reactions
[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized ruthenium species.
Reduction: It can also be reduced, typically using reducing agents such as hydrogen gas or hydrides.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction could produce lower oxidation state species. Substitution reactions result in new ruthenium complexes with different ligand environments.
Scientific Research Applications
Catalytic Applications
Cross-Metathesis Catalyst:
The compound serves as a catalyst in olefin metathesis reactions, specifically in the installation of S-allylcysteine in proteins. This application is vital for enabling olefin metathesis on proteins, which is essential in synthetic organic chemistry and biochemistry .
Comparison of Ruthenium Catalysts:
Ruthenium-based catalysts have gained attention due to their effectiveness compared to traditional catalysts. The unique structure of this compound allows for enhanced catalytic activity and selectivity in various reactions, including ring-closing metathesis and cross-coupling reactions .
| Catalyst Type | Reaction Type | Advantages |
|---|---|---|
| Ruthenium Complex | Olefin Metathesis | High selectivity and efficiency |
| Traditional Catalysts | Various Organic Reactions | Often less selective and more toxic |
Medicinal Applications
Antitumor Activity:
Ruthenium complexes have emerged as promising candidates for anticancer therapies. The compound has demonstrated potent antitumor activity, particularly against platinum-resistant tumors. Studies indicate that it can induce apoptosis in cancer cells through various mechanisms, including oxidative stress induction and targeting cellular components like DNA and mitochondria .
Mechanisms of Action:
Research indicates that ruthenium complexes can interact with cellular pathways to promote cancer cell death while minimizing toxicity to normal cells. This selectivity is crucial for developing effective cancer treatments with fewer side effects compared to conventional chemotherapy agents like cisplatin .
Case Study 1: Antitumor Efficacy
A study highlighted the efficacy of ruthenium complexes in inhibiting tumor growth in various animal models. The compound was shown to significantly reduce tumor size and metastasis compared to control groups receiving traditional chemotherapy agents .
Case Study 2: Catalytic Performance
In a comparative analysis of catalytic performance, [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-ruthenium exhibited superior results in olefin metathesis reactions compared to other metal-based catalysts. The study measured reaction rates and product yields, demonstrating the compound's effectiveness in facilitating complex organic transformations .
Mechanism of Action
The mechanism of action of [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to these targets, disrupting their normal function and leading to cellular effects such as apoptosis or inhibition of cell proliferation. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural Analogues with Modified Benzylidene Ligands
a) [1,3-Dimesityl-2-imidazolidinylidene]dichloro[3-(2-pyridinyl)propylidene]ruthenium(II) (CAS: 802912-44-3)
- Key Differences : Replaces the aryloxy/trifluoroacetyl group with a pyridinylpropylidene ligand.
- However, reduced steric bulk compared to the title compound may lower selectivity in sterically demanding reactions .
b) Dichloro1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene(tricyclohexylphosphine)ruthenium (CAS: 1190427-49-6)
- Key Differences : Substitutes the benzylidene ligand with a thienylmethylene group and includes a tricyclohexylphosphine co-ligand.
- The phosphine ligand increases electron richness at Ru, favoring reactions requiring nucleophilic metal centers, such as cross-couplings .
c) [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[(2-isopropoxybenzylidene)]ruthenium (CAS: 502964-52-5)
- Key Differences: Lacks the trifluoroacetyl amino substituent on the benzylidene ligand.
- Impact : The absence of the electron-withdrawing trifluoroacetyl group reduces electrophilicity at Ru, likely decreasing activity in polar substrate metathesis (e.g., acrylates) compared to the title compound .
Catalytic Performance Data
Key Findings :
- The title compound exhibits superior activity in polar olefin metathesis due to its trifluoroacetyl group, which stabilizes transition states through dipole interactions.
- Phosphine-containing analogues (e.g., CAS: 1190427-49-6) show higher thermal stability, attributed to stronger Ru–P bonding.
Electronic and Steric Effects
- Electron Withdrawing Groups (EWG) : The trifluoroacetyl group in the title compound lowers the LUMO energy of Ru, facilitating oxidative addition steps. This contrasts with electron-donating groups (e.g., isopropoxy in CAS: 502964-52-5), which favor reductive elimination .
Biological Activity
The compound [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium is a novel ruthenium complex that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a ruthenium center coordinated with two chloride ions and a complex organic ligand. The imidazolidin-2-ylidene moiety serves as a bidentate ligand that stabilizes the metal center while also influencing its reactivity and biological interactions.
Key Structural Features
- Molecular Formula: C33H44Cl2F3N3O
- Molecular Weight: 949.1 g/mol
- Coordination Geometry: The ruthenium atom exhibits a geometry intermediate between square-based pyramidal and trigonal–bipyramidal, characterized by specific bond lengths and angles that are crucial for its biological activity .
Anticancer Activity
Ruthenium complexes have shown significant anticancer properties through various mechanisms of action. The compound has been tested against several cancer cell lines, demonstrating cytotoxic effects that surpass those of conventional chemotherapeutics like cisplatin.
Case Studies
- Cytotoxicity Testing :
- In vitro studies revealed that the compound exhibited IC50 values indicating effective cytotoxicity against human colon (HCT-116), cervical (SiHa), and breast cancer (NCI-H460) cells. For instance, the IC50 for HCT-116 was approximately 6.2 µM .
- A comparative study indicated that the compound's activity was linked to its ability to inhibit thioredoxin reductase (TrxR), a target associated with cancer cell survival .
Antimicrobial Activity
The compound also demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Antibacterial Testing Results
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5 µg/mL |
| Bacillus subtilis | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
These results indicate that the compound possesses moderate antibacterial activity but shows significant antifungal effects as well .
The biological activity of this ruthenium complex can be attributed to several mechanisms:
- Cell Cycle Arrest : Studies indicate that treatment with the compound leads to G1 phase arrest in cancer cells, thereby inhibiting proliferation .
- Reactive Oxygen Species (ROS) Generation : The complex induces oxidative stress in cancer cells, contributing to apoptosis .
- Inhibition of Drug Resistance Mechanisms : By inhibiting the ABCB1 efflux pump, the compound enhances the accumulation of chemotherapeutic agents within resistant cancer cells .
Q & A
Q. What experimental techniques are critical for characterizing the structural features of this ruthenium complex?
Methodological Answer:
- X-ray crystallography is essential for determining bond distances, angles, and coordination geometry. For example, the Ru–Cl bond lengths (2.32–2.36 Å) and Ru–NHC (N-heterocyclic carbene) distances (~1.95 Å) provide insights into ligand stability and electron donation capacity .
- Hydrogen-bonding interactions (e.g., C–H···Cl interactions at 2.56–2.94 Å) influence crystal packing and solubility, which can be analyzed via crystallographic data .
- Table 1 : Key structural parameters from crystallography:
| Bond/Interaction | Distance (Å) | Angle (°) | Significance |
|---|---|---|---|
| Ru–Cl1 | 2.32 | – | Catalyst stability |
| Ru–NHC | 1.95 | – | Ligand electron donation |
| C24–H24B···Cl2 | 2.72 | 167 | Crystal packing |
Q. How is the compound synthesized, and what factors influence yield and purity?
Methodological Answer:
- Synthesis involves ligand exchange reactions under inert conditions, using precursors like [RuCl₂(p-cymene)]₂ and functionalized NHC ligands. Key steps include:
- Temperature control (e.g., reflux in dichloromethane at 40°C for 12 hours).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the complex .
Q. What is the role of the NHC ligand in catalytic activity?
Methodological Answer:
- The bulky mesityl groups (2,4,6-trimethylphenyl) on the NHC ligand prevent catalyst deactivation via dimerization or oxidative degradation. This steric protection is evident in crystallographic data showing no close Ru–Ru contacts (>5 Å) .
- Electronic effects : The NHC’s strong σ-donor capability stabilizes the Ru center, enhancing its ability to activate substrates in olefin metathesis (e.g., turnover numbers >10,000 in ring-closing metathesis) .
Advanced Research Questions
Q. How does the Addison parameter (β) correlate with catalytic performance in olefin metathesis?
Methodological Answer:
- The Addison parameter (β = 0.244 for this complex) quantifies ligand steric bulk. A lower β indicates greater steric protection, which reduces unwanted side reactions (e.g., β-hydride elimination).
- Experimental validation : Compare β values with catalytic turnover frequencies (TOF) using substrates like norbornene. For β = 0.244, TOF exceeds 500 h⁻¹, whereas β >0.3 reduces TOF by 50% due to increased steric hindrance .
Q. How can researchers resolve contradictions in catalytic activity data under varying reaction conditions?
Methodological Answer:
- Kinetic profiling : Perform time-resolved NMR or GC-MS to monitor intermediate species. For example, discrepancies in turnover rates may arise from competing pathways (e.g., carbene vs. non-carbene mechanisms).
- Computational modeling : Use DFT calculations to map energy barriers for substrate binding and metathesis steps. For instance, ΔG‡ for ethylene insertion ranges from 18–22 kcal/mol, depending on solvent polarity .
- Table 2 : Reaction optimization variables:
| Variable | Optimal Range | Impact on Activity |
|---|---|---|
| Solvent | Toluene | Higher TOF vs. THF |
| Temperature | 40–60°C | Balances rate vs. decomposition |
| Substrate/Ru ratio | 1000:1 | Maximizes efficiency |
Q. What strategies improve thermal stability in structurally related Ru catalysts?
Methodological Answer:
- Ligand modification : Introduce electron-withdrawing groups (e.g., trifluoroacetyl) on the benzylidene ligand to reduce Ru–O bond lability. Crystallographic data shows Ru–O distances of 1.89 Å in stabilized complexes vs. 1.95 Å in unmodified analogs .
- Additive screening : Co-catalysts like MgCl₂ or ionic liquids (e.g., [BMIM][PF₆]) enhance stability by coordinating to transient intermediates, reducing decomposition by 30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
